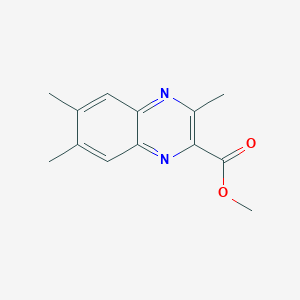

3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester

Description

3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester is a quinoxaline-derived compound characterized by a bicyclic aromatic quinoxaline core substituted with three methyl groups at positions 3, 6, and 7, and a carboxylic acid methyl ester at position 2. Quinoxaline derivatives are of significant interest in medicinal and materials chemistry due to their structural versatility and bioactivity, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes.

Propriétés

IUPAC Name |

methyl 3,6,7-trimethylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7-5-10-11(6-8(7)2)15-12(9(3)14-10)13(16)17-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZLGQSOSIUGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester typically involves the condensation of appropriate substituted o-phenylenediamines with dicarbonyl compounds. One common method is the reaction of 3,6,7-trimethylquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 3,6,7-trimethylquinoxaline-2-methanol.

Applications De Recherche Scientifique

3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mécanisme D'action

The mechanism of action of 3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The quinoxaline ring structure allows for interactions with nucleic acids and proteins, potentially leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3,6,7-trimethylquinoxaline-2-carboxylic acid methyl ester and related compounds:

Research Findings and Functional Insights

(a) Impact of Methyl Substitution

- However, excessive methylation may reduce aqueous solubility, necessitating ester groups (e.g., methyl or ethyl) for balance .

- Steric Effects: Methyl groups at positions 6 and 7 (common in dihydroquinoxalines) stabilize the planar aromatic core, while position 3 substitution influences electronic properties and intermolecular interactions .

(b) Role of Ester vs. Carboxylic Acid Moieties

- Ester Derivatives : Methyl or ethyl esters (e.g., ) are often employed as prodrugs to enhance oral absorption. For example, ethyl esters in exhibit prolonged half-lives due to slower hydrolysis compared to methyl esters.

- Carboxylic Acid Derivatives : Free acids (e.g., ) are critical for direct target engagement, such as binding to kinase active sites, but require formulation adjustments to mitigate poor solubility.

(c) Electron-Withdrawing and Aromatic Substituents

- Trifluoromethyl Groups: The -CF₃ group in enhances metabolic stability and introduces strong electron-withdrawing effects, which can modulate quinoxaline’s π-electron density for selective target interactions.

- Heteroaromatic Substituents : Pyridinyl () or indolyl () groups introduce hydrogen-bonding or π-stacking capabilities, expanding applications in inhibitor design (e.g., Pim-1 kinase inhibition ).

Activité Biologique

Overview

3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester is a member of the quinoxaline family, characterized by its unique structure featuring three methyl groups and a carboxylic acid methyl ester moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of 3,6,7-trimethylquinoxaline-2-carboxylic acid methyl ester typically involves the condensation of substituted o-phenylenediamines with dicarbonyl compounds. A common synthetic route includes the reaction of 3,6,7-trimethylquinoxaline with methyl chloroformate in the presence of a base like triethylamine under reflux conditions in organic solvents such as dichloromethane.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may engage with enzymes or receptors in biological systems. The quinoxaline ring structure facilitates interactions with nucleic acids and proteins, potentially leading to diverse biological effects.

Antimicrobial Activity

Research indicates that 3,6,7-trimethylquinoxaline-2-carboxylic acid methyl ester exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The presence of multiple methyl groups may enhance its lipophilicity, facilitating better cellular uptake and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the biological potential of 3,6,7-trimethylquinoxaline-2-carboxylic acid methyl ester:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

- Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- Mechanistic Insights : Research utilizing flow cytometry indicated that exposure to 3,6,7-trimethylquinoxaline-2-carboxylic acid methyl ester led to an increase in reactive oxygen species (ROS) levels in treated cells, suggesting oxidative stress as a contributing factor to its anticancer effects .

Comparative Analysis

To better understand the uniqueness of 3,6,7-trimethylquinoxaline-2-carboxylic acid methyl ester compared to other quinoxaline derivatives, a comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,6,7-Trimethylquinoxaline-2-carboxylic acid methyl ester | Three methyl groups; carboxylate ester | Antimicrobial; Anticancer |

| Quinoxaline-2-carboxylic acid | No methyl substitutions | Limited antimicrobial activity |

| 3-Methylquinoxaline-2-carboxylic acid | One methyl group | Moderate antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.